3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate
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Overview
Description
3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a carbostyril core and an oxalate group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, which is then reacted with appropriate reagents to introduce the methylphenethylamino group. The final step involves the formation of the oxalate salt .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the synthesis process. The scalability of the production process is crucial for its application in pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbostyril core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A precursor in the synthesis of the target compound.
Aripiprazole: A drug with a similar carbostyril core, used in the treatment of psychiatric disorders.
Uniqueness
3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate is unique due to its specific functional groups and the presence of the oxalate moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in research and industry .
Properties
CAS No. |
101173-03-9 |
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Molecular Formula |
C23H28N2O6 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-hydroxy-2-oxoacetate;1-(7-hydroxy-2-oxo-3,4-dihydroquinolin-1-yl)propan-2-yl-methyl-(2-phenylethyl)azanium |
InChI |
InChI=1S/C21H26N2O2.C2H2O4/c1-16(22(2)13-12-17-6-4-3-5-7-17)15-23-20-14-19(24)10-8-18(20)9-11-21(23)25;3-1(4)2(5)6/h3-8,10,14,16,24H,9,11-13,15H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
MYKXGMZSNWVYJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)CCC2=C1C=C(C=C2)O)[NH+](C)CCC3=CC=CC=C3.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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